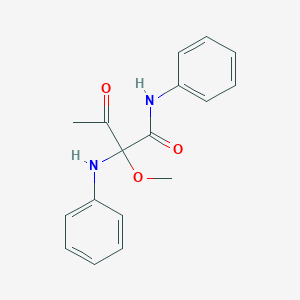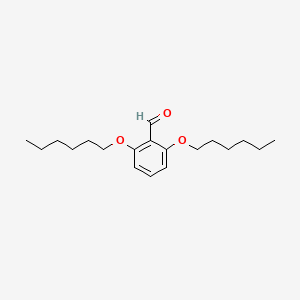![molecular formula C28H18S2 B12525461 1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene CAS No. 672264-06-1](/img/structure/B12525461.png)
1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bond and ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene typically involves the following steps:
Formation of Ethynylbenzene Derivatives: The initial step involves the preparation of ethynylbenzene derivatives through Sonogashira coupling reactions. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Disulfide Bond Formation: The ethynylbenzene derivatives are then subjected to oxidative coupling reactions to form the disulfide bond. This step often employs reagents such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
While the industrial production of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is not widely documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or dithiothreitol are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted ethynylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene has several scientific research applications:
Materials Science: It is used in the development of conductive polymers and organic semiconductors due to its conjugated structure.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Its derivatives are studied for potential use in drug delivery systems and as bioactive molecules.
Industrial Applications: The compound is explored for use in coatings, adhesives, and as a precursor for other functional materials.
Wirkmechanismus
The mechanism of action of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is largely dependent on its application:
Materials Science and Organic Electronics: The compound’s conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices.
Biological Studies: The disulfide bond can undergo redox reactions in biological systems, potentially leading to the release of active thiol-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene: Characterized by disulfide and ethynyl linkages.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diethyne: Similar structure but with additional ethynyl groups.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diphenyl: Similar structure but with phenyl groups instead of benzene rings.
Uniqueness
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is unique due to its specific combination of disulfide and ethynyl linkages, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
672264-06-1 |
|---|---|
Molekularformel |
C28H18S2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
1-(2-phenylethynyl)-4-[[4-(2-phenylethynyl)phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C28H18S2/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-30-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |
InChI-Schlüssel |
NJTXEDPPNAJIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)SSC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


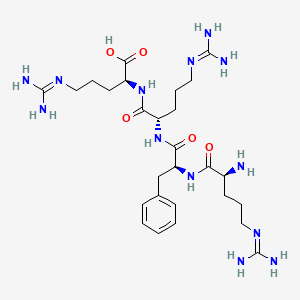

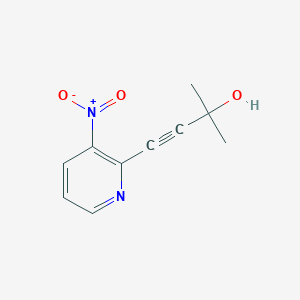
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
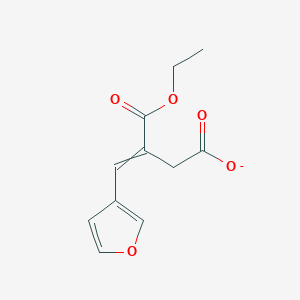
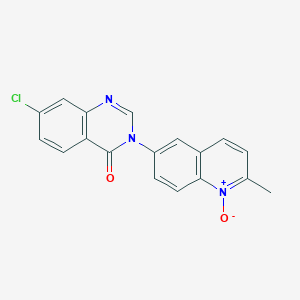

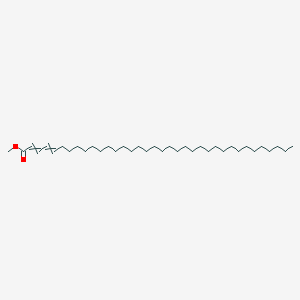

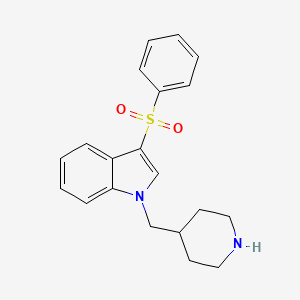
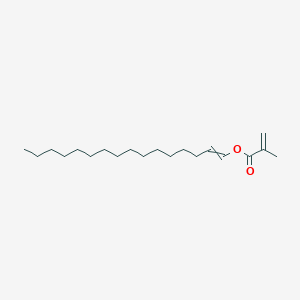
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
